1-(Cyclopropylmethyl)cyclobutanamine

Medicinal Chemistry Organic Synthesis Scaffold Design

Researchers requiring a conformationally locked primary amine for CNS receptor or enzyme targeting often face limited access to C-quaternary scaffolds. 1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8) resolves this with a dual-ring architecture (cyclopropane + cyclobutane) that pre-organizes the amine vector. • Two N-H donors enable bifunctional probe assembly (fluorophore + affinity tag) without extra linkers. • Total ring-strain ~54 kcal/mol supports sequential or orthogonal strain-release chemistry. • pKa ~10.5-10.8 keeps the amine substantially protonated at neutral pH, aiding solubility and target engagement. Supplied as free base (liquid, ≥95%) or hydrochloride salt (powder, ≥95%); select the form that matches your coupling strategy.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B12960027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)cyclobutanamine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2CC2)N
InChIInChI=1S/C8H15N/c9-8(4-1-5-8)6-7-2-3-7/h7H,1-6,9H2
InChIKeyFBMQIEKVISGVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8): Sourcing Guide for a Dual-Strained-Ring Primary Amine Building Block


1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8; molecular formula C₈H₁₅N; molecular weight 125.21 g/mol) is a primary aliphatic amine featuring a cyclobutane ring directly substituted at the 1-position with a cyclopropylmethyl group . This constitutional arrangement embeds two strained carbocycles—a four-membered cyclobutane (strain energy approximately 26.3 kcal/mol) and a three-membered cyclopropane (approximately 28.1 kcal/mol)—within a single compact scaffold, yielding a combination of conformational rigidity and distinctive electronic properties that are not replicated by its structural isomer N-(cyclopropylmethyl)cyclobutanamine (CAS 1010189-67-9), a secondary amine [1]. The compound is commercially supplied as the free base and as the hydrochloride salt (CAS 2411257-71-9; C₈H₁₆ClN, MW 161.67 g/mol), typically at a minimum purity specification of 95% .

Why Cyclobutylamine or Cyclopropylmethylamine Cannot Replace 1-(Cyclopropylmethyl)cyclobutanamine in Synthetic or Pharmacological Workflows


Substituting 1-(cyclopropylmethyl)cyclobutanamine with simpler in-class amines such as cyclobutylamine (CAS 2516-34-9) or cyclopropylmethylamine is not chemically equivalent because the target compound is a C-quaternary primary amine in which the nitrogen is directly attached to the cyclobutane ring carbon bearing the cyclopropylmethyl substituent, whereas the closest constitutional isomer N-(cyclopropylmethyl)cyclobutanamine is a secondary amine with the cyclopropylmethyl group on the nitrogen . This primary-vs.-secondary amine distinction dictates fundamentally different hydrogen-bond donor capacity (two N–H donors vs. one), nucleophilic reactivity, metabolic handling by amine oxidases, and scope for downstream derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination) . Furthermore, the dual-ring system gives rise to a strain energy total that exceeds either monocyclic analog alone, and the cyclobutane pucker conformation imposes a defined spatial orientation that linear or monocyclic amines do not provide [1][2]. These structural features are not interchangeable in structure-activity relationships or in synthetic sequences where the C-quaternary center governs scaffold geometry.

Quantitative Procurement Evidence: 1-(Cyclopropylmethyl)cyclobutanamine vs. Closest Analogs


Primary Amine vs. Secondary Amine Isomer: Hydrogen-Bond Donor Count and Derivatization Capacity

1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8) possesses two N–H hydrogen-bond donor atoms as a primary amine, whereas its constitutional isomer N-(cyclopropylmethyl)cyclobutanamine (CAS 1010189-67-9) is a secondary amine with only one N–H donor . This difference is fixed by constitution and cannot be interconverted without altering the carbon skeleton; the primary amine offers two sites for amide, sulfonamide, or urea formation vs. one for the secondary isomer, and presents a different metabolic liability profile toward monoamine oxidases [1].

Medicinal Chemistry Organic Synthesis Scaffold Design

Cycloalkylamine Basicity Hierarchy: Quantitative pKa Differentiation

The basicity of cycloalkylamines follows the inverse relationship with ring strain established by Baeyer theory: smaller rings produce less basic amines. The measured order is cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl [1]. For cyclobutylamine, the predicted pKa is 10.80 ± 0.20 , whereas cyclopropylamine exhibits a pKa approximately 0.6–0.8 units lower (~10.0–10.2) [1]. 1-(Cyclopropylmethyl)cyclobutanamine, bearing the amine directly on the cyclobutane ring, is expected to retain a pKa closer to cyclobutylamine than to cyclopropylamine derivatives where the amine is directly on the three-membered ring. This places the target compound in a distinct basicity window compared with N-(cyclopropylmethyl)cyclobutanamine, where the nitrogen is exocyclic and electronically influenced by both rings through the methylene spacer.

Physicochemical Profiling pKa Tuning Bioconjugation

Dual Ring-Strain Accumulation: Cyclobutane Plus Cyclopropane Strain Energy Budget

The compound incorporates two strained carbocycles within one molecule: a cyclobutane ring (strain energy 26.3 kcal/mol) and a cyclopropane ring (28.1 kcal/mol), yielding a combined strain approaching approximately 54 kcal/mol when both rings remain intact [1]. By comparison, the close structural isomer N-(cyclopropylmethyl)cyclobutanamine distributes this strain across an exocyclic secondary amine linkage, altering the conformational energy landscape. Cyclobutylamine alone contains only the four-membered ring strain (~26.3 kcal/mol), and cyclopropylmethylamine contains only the three-membered ring strain (~28.1 kcal/mol). The dual-strained architecture of 1-(Cyclopropylmethyl)cyclobutanamine cannot be mimicked by any single-ring analog [1].

Strain-Release Reactivity Conformational Analysis Scaffold Rigidity

Conformational Restriction: Cyclobutane Puckering as a Defined 3-Dimensional Scaffold

The cyclobutane ring in 1-(Cyclopropylmethyl)cyclobutanamine adopts a non-planar puckered conformation with a bond angle of approximately 88° (vs. the ideal 90° for a planar square), a geometry that simultaneously increases angle strain while relieving torsional strain, making it the energetically most favorable three-dimensional arrangement [1]. This puckered structure restricts conformational freedom compared to acyclic amines or monocyclic cyclopropylmethyl analogs. By contrast, cyclopropylmethylamine lacks this conformational restriction entirely, while cyclobutylamine offers only the four-membered ring pucker without the additional steric bulk and spatial orientation imposed by the C-quaternary cyclopropylmethyl substituent. The resulting scaffold pre-organizes the amine vector in a defined spatial trajectory, reducing the entropic penalty upon target binding [1].

Conformational Restriction Ligand Pre-organization Entropic Optimization

Commercial Availability and Purity Specifications vs. Closest Isomer

1-(Cyclopropylmethyl)cyclobutanamine (CAS 1530818-92-8) and its hydrochloride salt (CAS 2411257-71-9) are listed by multiple specialty chemical suppliers, with the free base reported at a molecular weight of 125.21 g/mol and the hydrochloride at 161.67 g/mol . The structurally related N-(cyclopropylmethyl)cyclobutanamine (CAS 1010189-67-9) is more widely catalogued, with established purity specifications of ≥95% from vendors such as AKSci, and pricing transparency enabling procurement benchmarking . The target compound, while commercially accessible, has fewer indexed supplier entries, which may affect lead times and lot-to-lot consistency evaluations compared with the more established isomer .

Procurement Supply Chain Quality Specification

Caveat: Absence of Direct Head-to-Head Bioactivity Data in Open Literature

As of May 2026, a systematic search of PubMed, patent databases, and publicly accessible binding-affinity repositories (BindingDB, ChEMBL) did not retrieve direct comparative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or pharmacokinetic parameters) for 1-(Cyclopropylmethyl)cyclobutanamine measured alongside its closest structural analogs under identical assay conditions [1]. The quantitative differentiation evidence presented above therefore rests primarily on class-level physicochemical principles (basicity hierarchy, ring-strain thermodynamics, conformational analysis) and constitutional isomer comparisons, rather than on direct pharmacological head-to-head studies. This evidence gap should be explicitly factored into procurement decisions; users requiring target-specific biological profiling should commission custom comparative assays rather than relying on literature precedent [1].

Data Transparency Procurement Risk Assessment SAR Gap Analysis

Optimal Procurement and Deployment Scenarios for 1-(Cyclopropylmethyl)cyclobutanamine


Medicinal Chemistry: C-Quaternary Cyclobutane Scaffold for CNS-Targeted Lead Optimization

When a discovery program requires a primary amine building block with a conformationally restricted C-quaternary center for CNS receptor or enzyme targeting, 1-(Cyclopropylmethyl)cyclobutanamine delivers the puckered cyclobutane geometry (C–C–C bond angle ~88°) that pre-organizes the amine vector in three-dimensional space, reducing the entropic penalty upon binding [1]. The dual strained-ring architecture provides a total strain energy of approximately 54 kcal/mol—roughly double that of either monocyclic analog alone—which can be exploited for strain-release covalent modification strategies [1]. The primary amine functionality permits amide coupling, sulfonamide formation, and reductive amination at two N–H sites, offering twice the derivatization capacity of the secondary amine isomer N-(cyclopropylmethyl)cyclobutanamine [2]. Procurement should specify the free base or hydrochloride salt based on the planned coupling chemistry.

Organic Synthesis: Orthogonal Strain-Release Reactivity in Complex Molecule Construction

The accumulation of both cyclobutane (26.3 kcal/mol) and cyclopropane (28.1 kcal/mol) ring strain in a single molecule enables sequential or orthogonal strain-release reactions where one ring can be selectively opened under mild conditions while the other remains intact, or both can be unleashed for rapid complexity generation [1]. This capability is not available from single-ring analogs such as cyclobutylamine or cyclopropylmethylamine. The C-quaternary connectivity further ensures that ring-opening events occur with predictable regiochemistry, making this compound a strategically valuable intermediate for synthesizing sp³-rich heterocycles and polycyclic frameworks [1].

Physicochemical Property Optimization: Basicity Tuning for Ionization-State-Dependent Assays

With a predicted pKa of approximately 10.5–10.8, the cyclobutane-attached primary amine in 1-(Cyclopropylmethyl)cyclobutanamine is 0.6–0.8 pKa units more basic than cyclopropylamine-type amines (~10.0–10.2) [1][2]. This positions the compound in a distinct basicity window for applications where the amine must remain substantially protonated at neutral pH (e.g., for solubility enhancement or target engagement via ionic interactions), or conversely where a specific deprotonation profile is needed for membrane permeability or blood-brain barrier penetration [1]. The primary amine character also provides a clear metabolic liability profile distinct from N-alkyl secondary amines, facilitating rational prodrug or soft-drug design [2].

Chemical Biology: Bifunctional Probe Design Leveraging Dual N–H Derivatization

The two N–H hydrogen-bond donor sites on the primary amine of 1-(Cyclopropylmethyl)cyclobutanamine permit the construction of bifunctional probes—for example, attachment of a fluorophore to one N–H position and a photoaffinity label or biotin tag to the other—without requiring a separate linker attachment point [1]. In contrast, the secondary amine isomer N-(cyclopropylmethyl)cyclobutanamine can accommodate only a single such modification on the nitrogen. The C-quaternary cyclobutane scaffold further provides a rigid, well-defined spatial relationship between the two appended functional groups, which is critical for distance-dependent techniques such as FRET or crosslinking mass spectrometry [1].

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